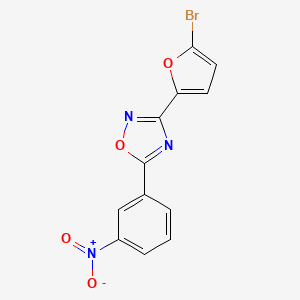

![molecular formula C17H21N3OS B5563570 3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine](/img/structure/B5563570.png)

3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The molecule also includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of the methylthio group indicates that a sulfur atom is involved, which can contribute to the reactivity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves an imidazole ring attached to a piperidine ring via a carbon atom. The acetyl group is likely connected to the piperidine ring, and the methylthio group is probably attached to the phenyl ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole and piperidine rings, as well as the acetyl and methylthio groups. The nitrogen atoms in the rings, the carbonyl group in the acetyl group, and the sulfur atom in the methylthio group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen and sulfur atoms could make it a polar molecule, affecting its solubility in different solvents .Applications De Recherche Scientifique

ACAT Inhibitors for Disease Treatment

- Research on compounds similar to 3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine, like K-604, shows promise in treating diseases involving ACAT-1 overexpression. K-604 demonstrates significant inhibition of human ACAT-1 and shows potential for treating incurable diseases related to ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial Applications

- Derivatives of this compound, such as 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives showed excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Chemotherapy Against Tropical Diseases

- Complexes containing similar imidazole and piperidine structures have been prepared for potential use in chemotherapy against tropical diseases. The study focused on copper complexes with CTZ and KTZ, aiming to develop new metal-based chemotherapy options (Navarro et al., 2000).

Antifungal Activity

- Ketoconazole, a compound structurally related to 3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine, has been studied for its potent antifungal activity. It demonstrates high efficacy against various fungal infections (Heeres, Backx, Mostmans, & Cutsem, 1979).

Human Histamine H3 Receptor Agonists

- Piperidine derivatives, including 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperazine, have been designed as potential human histamine H3 receptor agonists. These compounds showed moderate to high affinity and selectivity, indicating their potential in treating related disorders (Ishikawa et al., 2010).

Pharmacological Analysis

- Ketoconazole, a compound with a structure resembling 3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine, has been studied using a Ketoconazole Ion-Selective Electrode for pharmacological analysis (Shamsipur & Jalali, 2000).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[3-(1H-imidazol-2-yl)piperidin-1-yl]-2-(4-methylsulfanylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-22-15-6-4-13(5-7-15)11-16(21)20-10-2-3-14(12-20)17-18-8-9-19-17/h4-9,14H,2-3,10-12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXNKBKNCHHUFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=NC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

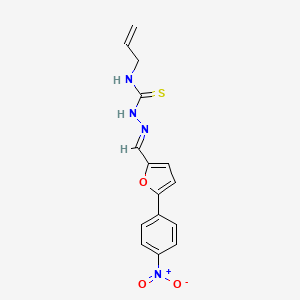

![N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563499.png)

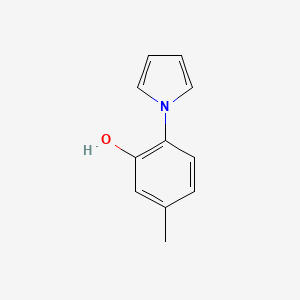

![4-ethyl-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5563500.png)

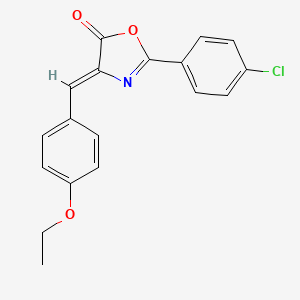

![N-(3-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5563510.png)

![1-(3-methylbutanoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5563517.png)

![N-(2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5563536.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5563542.png)

![ethyl 2-[(4-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B5563549.png)

![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinesulfonamide](/img/structure/B5563558.png)

![3-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5563563.png)

![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5563594.png)